2-Fluoro-4-methoxypyridine-3-boronic acid
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Overview
Description
2-Fluoro-4-methoxypyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO3. This compound is notable for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. The presence of both fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-methoxypyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in the synthesis of various organic compounds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of new materials, pharmaceuticals, and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known to be catalyzed by ethers . Additionally, the stability and reactivity of the compound can be affected by factors such as temperature, pH, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis . The compound interacts with various enzymes and proteins during this process .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal . This reaction is facilitated by the compound’s boronic acid moiety .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability, which contributes to their utility in various chemical reactions .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxypyridine-3-boronic acid typically involves the borylation of 2-fluoro-4-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxypyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction is tolerant of various functional groups .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, toluene).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluoro-4-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic materials
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- (3-Fluoro-2-methoxypyridin-4-yl)boronic acid
- 2-Fluoro-3-methylpyridine-4-boronic acid
Comparison: 2-Fluoro-4-methoxypyridine-3-boronic acid is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as effectively .
Properties
IUPAC Name |
(2-fluoro-4-methoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUKBUCYDDLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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